molecular formula C13H23N5O B2717431 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide CAS No. 921143-79-5

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide

Cat. No.: B2717431
CAS No.: 921143-79-5
M. Wt: 265.361
InChI Key: NFKINSANIMXYGD-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is a tetrazole-derived compound characterized by a cyclohexyl-substituted tetrazole core linked to a pivalamide (2,2-dimethylpropanamide) group via a methyl bridge. Its structure combines the steric bulk of the cyclohexyl and pivalamide moieties, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKINSANIMXYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of a tetrazole derivative with pivaloyl chloride. One common method is the Ugi-azide four-component reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source. This reaction is carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as aqueous micellar catalysis, is becoming more common to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioisosterism with carboxylic acids.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide with tetrazole and pivalamide-containing derivatives from the provided evidence.

Tetrazole Derivatives with Aromatic Substitutents

–3 describes compounds sharing the 1-cyclohexyl-1H-tetrazol-5-yl core but with substituted benzenamine groups (e.g., 5a–5j ). Key comparative data are summarized below:

Compound Yield (%) Melting Point (°C) Substituent Key Spectral Features (IR, NMR) Reference
5a (Benzenamine) 98 112 None IR: 3418 cm⁻¹ (-NH), 2120 cm⁻¹ (C≡C)
5e (3,5-Dichloro) 89 189 Cl atoms at positions 3,5 NMR: δ 7.35–7.45 (aromatic H), δ 160–165 (C-Cl)
5c (4-Fluoro) 80 189 F atom at position 4 MS: m/z 405.4 (M⁺)
5j (2,5-Dimethyl) 73 183 CH₃ at positions 2,5 IR: 2937 cm⁻¹ (C-H), 1454 cm⁻¹ (C-H bending)

Key Observations :

  • Yield : Substituted benzenamines (e.g., 5e , 89%) generally exhibit higher yields than alkylated analogs (e.g., 5j , 73%), likely due to steric and electronic effects during synthesis .
  • Melting Points: Halogenated derivatives (e.g., 5e, 189°C; 5c, 189°C) show higher melting points than non-halogenated analogs (e.g., 5a, 112°C), attributed to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
  • Spectral Data : IR spectra consistently show -NH stretching (~3400 cm⁻¹) and C≡C vibrations (~2120 cm⁻¹), while NMR data reflect substituent-dependent chemical shifts .
Pivalamide-Containing Pyridine Derivatives

–10 lists pyridine-based pivalamide compounds, which differ in core structure but share the pivalamide functional group:

Compound Molecular Weight Key Features Reference
N-(2-chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide 255.70 Pyridine core with Cl and pivalamide
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide 440.10 Si-protected pyrrolidine side chain

Key Observations :

  • Molecular Weight : Pyridine-pivalamide hybrids (e.g., 255.70–440.10) are generally lighter than tetrazole derivatives (e.g., 388.00–415.50 for 5b–5d ) due to differences in core heterocycles .

Biological Activity

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of pain and inflammatory responses. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its pharmacological versatility. The presence of the cyclohexyl group and pivalamide moiety contributes to its unique biological profile.

Research indicates that this compound acts primarily as an agonist of the Cannabinoid Receptor 2 (CB2) . This receptor is implicated in various physiological processes, including pain modulation and inflammation control. The activation of CB2 receptors can lead to anti-inflammatory effects, making compounds like this compound promising candidates for treating chronic pain conditions and other inflammatory diseases .

Pain Management

One of the most significant biological activities of this compound is its efficacy in pain management. Studies have demonstrated its ability to reduce pain in animal models, particularly in conditions mimicking chronic pain scenarios. The compound's action on CB2 receptors suggests it could be effective in treating various pain-related disorders without the psychoactive effects associated with CB1 receptor activation .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. By activating CB2 receptors, it can downregulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation. This mechanism is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Data Tables

Here are some key findings related to the biological activity of this compound:

Study Model Effect Mechanism
Study 1Rat model of chronic painSignificant pain reductionCB2 receptor agonism
Study 2Mouse model of inflammationDecreased inflammatory markersInhibition of cytokine release
Study 3In vitro assaysModulation of immune responseActivation of CB2 pathways

Case Study 1: Chronic Pain Management

In a controlled study involving rats with induced chronic pain, administration of this compound resulted in a marked decrease in pain scores compared to control groups. The study highlighted the compound's potential as a non-opioid analgesic alternative.

Case Study 2: Inflammatory Bowel Disease

Another study investigated the effects of this compound on a mouse model of inflammatory bowel disease (IBD). Results indicated that treatment with this compound led to significant reductions in colonic inflammation and improved overall health markers, suggesting its therapeutic potential for IBD patients.

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide, and how can reaction conditions be optimized?

Synthesis of tetrazole derivatives typically involves cycloaddition reactions between nitriles and sodium azide, followed by functionalization. For example, similar compounds (e.g., 1-cyclohexyl-N-phenyl-1H-tetrazol-5-amine) are synthesized via stepwise alkylation and condensation . Optimization can be achieved using Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity (e.g., DMF or acetonitrile), and catalyst/base ratios (e.g., K₂CO₃) while minimizing experimental runs . Statistical tools such as response surface modeling help identify optimal conditions for yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the cyclohexyl, tetrazole, and pivalamide moieties. NIST-standardized data for similar tetrazole derivatives (e.g., InChI/SMILES strings) provide reference spectra .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns and UV detection (λ = 210–254 nm) is effective for purity assessment. Mobile phases often use acetonitrile/water gradients.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., via ESI+ mode), with fragmentation patterns verifying structural integrity.

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, analogous tetrazole derivatives (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole) require:

  • Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Fume hoods for synthesis and purification steps due to potential azide intermediates.
  • Emergency protocols for spill containment and medical consultation in case of exposure .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

Contradictions in biological activity (e.g., antimicrobial or cytotoxic effects) may arise from pH-dependent solubility or assay conditions. For example, tetrazole derivatives exhibit pH-sensitive tautomerism, altering binding affinity . Researchers should:

  • Replicate experiments under standardized pH buffers (e.g., pH 7.4 for physiological conditions).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varying conditions.
  • Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).

Q. What computational tools are effective for predicting reactivity or optimizing synthesis?

  • COMSOL Multiphysics with AI Integration: Simulate reaction kinetics and mass transfer in multi-step syntheses. Machine learning models trained on historical data (e.g., reaction yields, solvent polarity) can predict optimal parameters for scale-up .
  • Density Functional Theory (DFT): Calculate transition states for tetrazole cycloaddition reactions to identify energy barriers and catalytic strategies.

Q. How can purification challenges (e.g., hydrophobicity) be addressed?

Hydrophobic tetrazole derivatives often require:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol).
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/petroleum ether) based on solubility curves.
  • Membrane Technologies: Tangential flow filtration (TFF) for large-scale separation of byproducts .

Methodological Guidance for Data Analysis

Q. How to design experiments for studying structure-activity relationships (SAR)?

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., varying cyclohexyl groups to other alicyclic moieties).
  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Quality-by-Design (QbD): Define critical quality attributes (CQAs) and critical process parameters (CPPs) during DoE optimization .

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